![molecular formula C20H18O5 B2934488 methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate CAS No. 694467-96-4](/img/structure/B2934488.png)
methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is an ester compound derived from benzoic acid and chromone structures. Known for its unique chemical structure, it is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate generally involves esterification reactions. One common method includes the reaction of 4,7-dimethyl-2-oxo-2H-chromene-5-ol with methyl 4-hydroxybenzoate in the presence of a suitable acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the ester product.
Industrial Production Methods
On an industrial scale, the production involves more robust methodologies, often incorporating continuous flow reactors to enhance the reaction efficiency and yield. Solvent selection and catalyst optimization are crucial factors to achieve the desired product purity and reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation to form corresponding carboxylic acids, though this may require strong oxidizing agents.
Reduction: Reduction reactions can convert the ester group into primary alcohols using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzoate moiety allows for electrophilic aromatic substitution, where substituents can replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid under acidic conditions.
Reduction: LiAlH₄ in dry ether as a solvent.
Substitution: Halogenating agents like bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Major Products
Oxidation: Produces 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoic acid.
Reduction: Produces 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzyl alcohol.
Substitution: Yields various substituted benzoate derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is significant in multiple research domains:
Chemistry: Used as an intermediate in organic synthesis, facilitating the preparation of complex molecules.
Biology: Employed in studies investigating biological activity, including enzyme inhibition.
Industry: Utilized in the manufacture of specialty chemicals and polymers.
Mécanisme D'action
Molecular Targets and Pathways
This compound's mechanism of action often relates to its interaction with biological macromolecules. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxybenzoate
4,7-Dimethyl-2-oxo-2H-chromen-5-yl acetate
Methyl 4-hydroxybenzoate
Uniqueness
Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is distinguished by its dual chromone and benzoate structures, offering unique reactivity and functional versatility not found in simpler esters.
This detailed examination should offer a comprehensive understanding of this compound and its various facets in scientific research and industrial applications
Propriétés
IUPAC Name |
methyl 4-[(4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-8-16(19-13(2)10-18(21)25-17(19)9-12)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWGKBFUVTPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
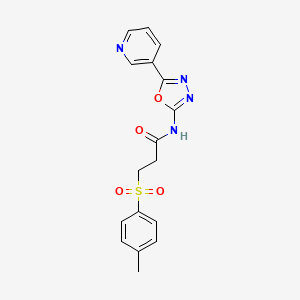
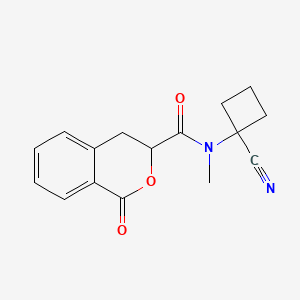
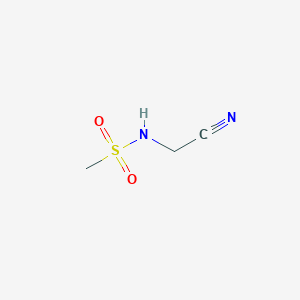
![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)
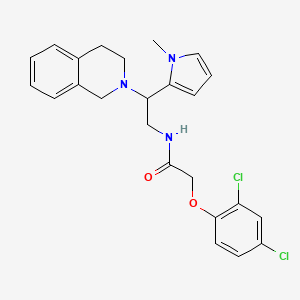
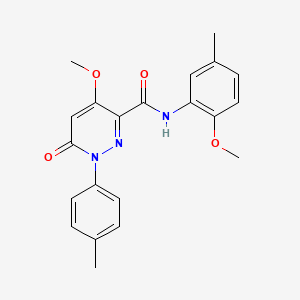
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)
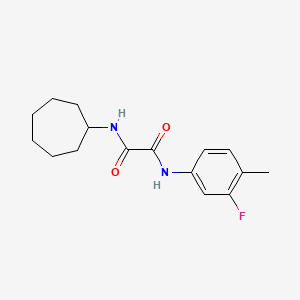
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2934422.png)
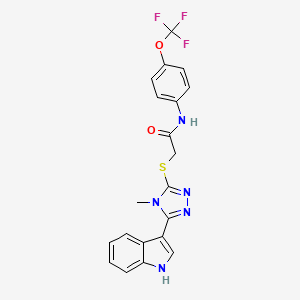
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)
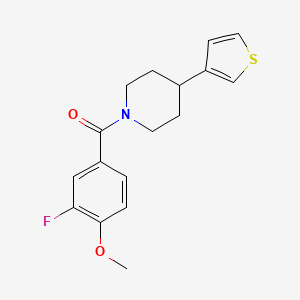
![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)
